molecular formula C17H20N8O2 B2593264 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)acetamide CAS No. 1797721-69-7

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)acetamide

Cat. No.: B2593264
CAS No.: 1797721-69-7
M. Wt: 368.401
InChI Key: WYXXFRMVRIYAIZ-UHFFFAOYSA-N
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Description

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H20N8O2 and its molecular weight is 368.401. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research on similar heterocyclic compounds demonstrates a broad interest in synthesizing novel derivatives for antimicrobial applications. For example, studies on antipyrine derivatives and their synthesis from related compounds have shown significant antimicrobial activities against both Gram-positive and Gram-negative bacteria (Mohamed & El-Sayed, 2019). Such research underscores the potential of structurally related compounds in contributing to the development of new antimicrobial agents.

Synthetic Pathways

Synthetic pathways involving related compounds are well-documented, highlighting methods to introduce various functional groups and heterocyclic systems. For instance, the synthesis and reactions of pyrazolo[1,5-a]pyrimidines and their derivatives have been explored, revealing the mechanisms through X-ray diffraction analysis and NMR spectroscopy, which could be relevant for synthesizing and studying the compound (Chimichi et al., 1996).

Molecular Docking and In Vitro Screening

The utility of similar compounds in molecular docking and in vitro screening for identifying potential biological activities is another area of research. A study on newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives highlighted their application in in silico molecular docking screenings towards specific proteins, revealing moderate to good binding energies (Flefel et al., 2018). This approach could be applied to the compound of interest to predict its biological interactions and potential therapeutic uses.

Properties

IUPAC Name

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2-(6-pyrazol-1-ylpyridazin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O2/c1-12-9-13(21-17(20-12)24(2)3)10-18-15(26)11-27-16-6-5-14(22-23-16)25-8-4-7-19-25/h4-9H,10-11H2,1-3H3,(H,18,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXXFRMVRIYAIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNC(=O)COC2=NN=C(C=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.